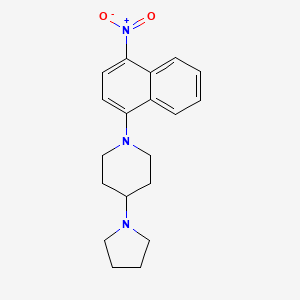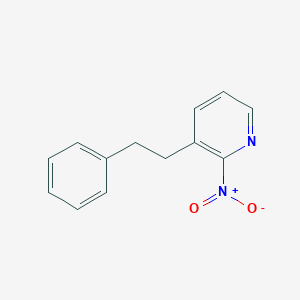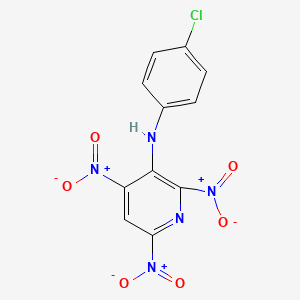
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with three nitro groups and an amine group attached to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process requires the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine involves its interaction with specific molecular targets. The nitro groups and the amine group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may exert its effects by interfering with cellular processes, leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives: Known for their antimicrobial and antitubercular activities.
N-(4-Chlorophenyl)-2-chloroacetamide derivatives: Investigated for their antimicrobial and antiproliferative properties.
Uniqueness
The combination of the 4-chlorophenyl group with the trinitropyridine structure provides distinct properties that differentiate it from other similar compounds .
Properties
CAS No. |
920502-89-2 |
|---|---|
Molecular Formula |
C11H6ClN5O6 |
Molecular Weight |
339.65 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C11H6ClN5O6/c12-6-1-3-7(4-2-6)13-10-8(15(18)19)5-9(16(20)21)14-11(10)17(22)23/h1-5,13H |
InChI Key |
CYFRJLFZUVMLSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)
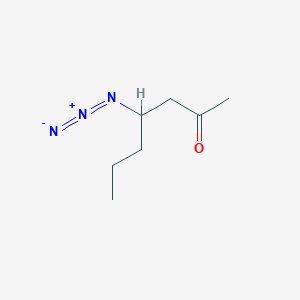

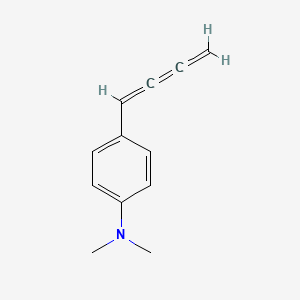
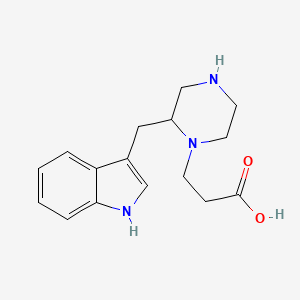

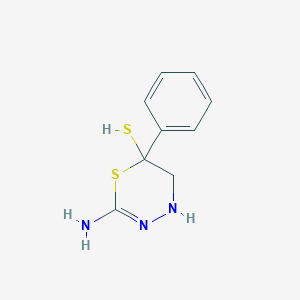


![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)
